Cas no 1645-09-6 (2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine)
1645-09-6 structure
Product Name:2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine
Número CAS:1645-09-6
MF:C11H14F3N
Megavatios:217.230773448944
CID:210205
PubChem ID:121143
Update Time:2025-05-27
2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 2-Methyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine
- 2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
- Benzeneethanamine, a,a-dimethyl-3-(trifluoromethyl)-
- α,α-Dimethyl-m-(trifluoromethyl)phenethylamine
- 1,1-dimethyl-2-(3-trifluoromethyl-phenyl)-ethylamine
- 2-(3-trifluoromethylphenyl)-1,1-dimethylethylamine
- AC1L3S7A
- AC1Q4JSN
- BRN 3052515
- CTK8D5565
- SureCN1720582
- 2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine
- SCHEMBL1720582
- AKOS011914644
- DTXSID40167767
- EN300-1928709
- 1645-09-6
- AB09813
- alpha,alpha-Dimethyl-m-trifluoromethylphenethylamine
- Benzeneethanamine,a,a-dimethyl-3-(trifluoromethyl)-
- alpha,alpha-Dimethyl-m-(trifluoromethyl)phenethylamine
- Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl-
-
- Renchi: 1S/C11H14F3N/c1-10(2,15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3
- Clave inchi: CUEVAAQJHCRHJI-UHFFFAOYSA-N
- Sonrisas: FC(C1=CC=CC(=C1)CC(C)(C)N)(F)F
Atributos calculados
- Calidad precisa: 217.10792
- Masa isotópica única: 217.108
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 210
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.7
- Superficie del Polo topológico: 26Ų
Propiedades experimentales
- Denso: 1.128
- Punto de ebullición: 229.4°Cat760mmHg
- Punto de inflamación: 96.3°C
- índice de refracción: 1.468
- PSA: 26.02
2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1928709-1g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
1645-09-6 | 1g |
$1029.0 | 2023-09-17 | ||
| Enamine | EN300-1928709-5g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
1645-09-6 | 5g |
$2981.0 | 2023-09-17 | ||
| Enamine | EN300-1928709-10g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
1645-09-6 | 10g |
$4421.0 | 2023-09-17 | ||
| Enamine | EN300-1928709-0.05g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
1645-09-6 | 0.05g |
$864.0 | 2023-09-17 | ||
| Enamine | EN300-1928709-0.1g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
1645-09-6 | 0.1g |
$904.0 | 2023-09-17 | ||
| Enamine | EN300-1928709-0.25g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
1645-09-6 | 0.25g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1928709-0.5g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
1645-09-6 | 0.5g |
$987.0 | 2023-09-17 | ||
| Enamine | EN300-1928709-1.0g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
1645-09-6 | 1g |
$1029.0 | 2023-06-02 | ||
| Enamine | EN300-1928709-2.5g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
1645-09-6 | 2.5g |
$2014.0 | 2023-09-17 | ||
| Enamine | EN300-1928709-5.0g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
1645-09-6 | 5g |
$2981.0 | 2023-06-02 |
2-methyl-1-3-(trifluoromethyl)phenylpropan-2-amine Literatura relevante
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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